[(3,4-Dimethylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[(3,4-Dimethylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate is an organic compound that belongs to the class of carbamates This compound is characterized by the presence of a carbamoyl group attached to a dimethylphenyl ring and a chloropyridine carboxylate moiety
Preparation Methods
The synthesis of [(3,4-Dimethylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate typically involves the reaction of 3,4-dimethylphenyl isocyanate with 6-chloropyridine-3-carboxylic acid. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain the pure compound.
Chemical Reactions Analysis
[(3,4-Dimethylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom in the pyridine ring is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carboxylic acid.
Scientific Research Applications
[(3,4-Dimethylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [(3,4-Dimethylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, leading to the accumulation or depletion of specific metabolites. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
[(3,4-Dimethylphenyl)carbamoyl]methyl 6-chloropyridine-3-carboxylate can be compared with other similar compounds, such as:
[(3,4-Dimethylphenyl)carbamoyl]methyl 6-bromopyridine-3-carboxylate: This compound has a bromine atom instead of a chlorine atom in the pyridine ring, which may affect its reactivity and biological activity.
[(3,4-Dimethylphenyl)carbamoyl]methyl 6-fluoropyridine-3-carboxylate: The presence of a fluorine atom can influence the compound’s chemical properties and interactions with biological targets.
[(3,4-Dimethylphenyl)carbamoyl]methyl 6-iodopyridine-3-carboxylate:
Properties
Molecular Formula |
C16H15ClN2O3 |
---|---|
Molecular Weight |
318.75 g/mol |
IUPAC Name |
[2-(3,4-dimethylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate |
InChI |
InChI=1S/C16H15ClN2O3/c1-10-3-5-13(7-11(10)2)19-15(20)9-22-16(21)12-4-6-14(17)18-8-12/h3-8H,9H2,1-2H3,(H,19,20) |
InChI Key |
LVSPFYCREDNVHJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC(=O)C2=CN=C(C=C2)Cl)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.